molecular formula C21H15ClN2O4 B3648755 2-({3-[(2-chlorobenzoyl)amino]benzoyl}amino)benzoic acid

2-({3-[(2-chlorobenzoyl)amino]benzoyl}amino)benzoic acid

Cat. No.: B3648755
M. Wt: 394.8 g/mol
InChI Key: MWENSEUPRAKNKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-({3-[(2-chlorobenzoyl)amino]benzoyl}amino)benzoic acid” is a synthetic intermediate . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis method of a similar compound, “2-(3-amino-4-chlorobenzoyl)benzoic acid”, involves reacting “2-(3-nitro-4-chlorobenzoyl)benzoic acid” with cuprous chloride and potassium iodide . The reaction product is then washed, suction pumped, and dehydrated to obtain the final product . The whole reaction time is controlled to be 8 hours or shorter, and the reaction yield can reach 90% or above .


Molecular Structure Analysis

The molecular formula of “this compound” is C14H10ClNO3 . The molecular weight is 275.694 .


Physical and Chemical Properties Analysis

The melting point of a similar compound, “2-(3-amino-4-chlorobenzoyl)benzoic acid”, is 171-173 °C .

Safety and Hazards

Users are advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use . Appropriate exhaust ventilation should be provided at places where dust is formed .

Properties

IUPAC Name

2-[[3-[(2-chlorobenzoyl)amino]benzoyl]amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2O4/c22-17-10-3-1-8-15(17)20(26)23-14-7-5-6-13(12-14)19(25)24-18-11-4-2-9-16(18)21(27)28/h1-12H,(H,23,26)(H,24,25)(H,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWENSEUPRAKNKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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